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Compound of Interest

Compound Name: 2-Ethylbenzofuran-6-amine

Cat. No.: B2405383 Get Quote

This technical guide ventures into the specifics of 2-Ethylbenzofuran-6-amine, a molecule of

significant interest at the intersection of synthetic chemistry and drug discovery. While a

dedicated Chemical Abstracts Service (CAS) number for this precise structure is not readily

cataloged—suggesting its status as a novel or less-synthesized compound—its constituent

parts, the 2-ethylbenzofuran scaffold and a strategic amino functionalization, point toward a rich

area for scientific exploration. This document serves as a comprehensive resource for

researchers, scientists, and drug development professionals, providing a robust theoretical and

practical framework for its synthesis, characterization, and potential applications. By building

upon the established chemistry of its parent molecules and related analogs, we can illuminate

a path forward for investigating this promising compound.

Compound Profile and Strategic Importance
The foundational structure, 2-Ethylbenzofuran, is a known entity with CAS Number 3131-63-3.

[1] It is an organic compound featuring a fused benzene and furan ring system.[1] The

benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous

natural products and synthetic drugs with a wide array of biological activities, including

anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of an amine group,

particularly at the 6-position of the benzofuran ring, is a strategic decision in drug design.

Amino groups can serve as crucial pharmacophores, participating in hydrogen bonding and salt

formation, which can significantly enhance a molecule's binding affinity to biological targets and

improve its pharmacokinetic profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2405383?utm_src=pdf-interest
https://www.benchchem.com/product/b2405383?utm_src=pdf-body
https://en.zcpc.net/News_details_1/1917796271939981312.html
https://en.zcpc.net/News_details_1/1917796271939981312.html
https://en.zcpc.net/News_details_1/1917796271939981312.html
https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04917g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2405383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivatives of aminobenzofuran have shown notable potential in pharmacology. For instance,

various 2-aminobenzofuran derivatives have been synthesized and evaluated as P-

glycoprotein inhibitors to combat multidrug resistance in cancer.[3] Furthermore, 3-

aminobenzofuran derivatives have been investigated as multifunctional agents for treating

Alzheimer's disease.[4] The ethyl group at the 2-position can also influence the molecule's

lipophilicity and steric interactions with target proteins, potentially fine-tuning its biological

activity.

Table 1: Physicochemical Properties of 2-Ethylbenzofuran and Predicted Properties for 2-
Ethylbenzofuran-6-amine

Property 2-Ethylbenzofuran
2-Ethylbenzofuran-6-amine
(Predicted)

CAS Number 3131-63-3[1] Not Available

Molecular Formula C₁₀H₁₀O C₁₀H₁₁NO

Molecular Weight 146.19 g/mol 161.20 g/mol

Appearance Liquid Solid (predicted)

Boiling Point 217-218 °C >220 °C (predicted)

Density ~1.050 g/cm³ >1.1 g/cm³ (predicted)

Solubility

Soluble in common organic

solvents like chloroform and

ethyl acetate.

Soluble in polar organic

solvents.

Strategic Synthesis of 2-Ethylbenzofuran-6-amine
The synthesis of 2-Ethylbenzofuran-6-amine can be approached through several strategic

pathways. The choice of route will depend on the availability of starting materials, desired

purity, and scalability. A common and logical approach involves the initial synthesis of a

functionalized benzofuran core, followed by the introduction or unmasking of the amine group.

A plausible synthetic route would begin with a substituted phenol, which allows for

regioselective control over the position of the eventual amine group. For instance, starting with
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4-aminophenol, the amino group would first need to be protected to prevent unwanted side

reactions. Acetylation to form an acetamido group is a common and effective protecting

strategy. The resulting 4-acetamidophenol can then undergo O-alkylation with a suitable three-

carbon synthon that will ultimately form the ethyl-substituted furan ring. A subsequent

cyclization, often under acidic or thermal conditions, would yield the protected 2-

ethylbenzofuran-6-acetamide. The final step would be the deprotection of the acetamido group

via acid or base hydrolysis to reveal the target 2-Ethylbenzofuran-6-amine.

An alternative strategy involves the synthesis of 2-ethylbenzofuran first, followed by

regioselective nitration at the 6-position. Benzofurans can undergo electrophilic substitution,

and while the 2- and 3-positions are generally more reactive, careful control of reaction

conditions can favor substitution on the benzene ring.[5] Subsequent reduction of the nitro

group, commonly achieved with reducing agents like tin(II) chloride or catalytic hydrogenation,

would yield the desired 6-amino product.

Below is a conceptual workflow for the synthesis of 2-Ethylbenzofuran-6-amine.

4-Nitrophenol O-Alkylation with 1-bromobut-2-yne1. K2CO3, Acetone Thermal Cyclization2. Heat 2-Ethyl-6-nitrobenzofuran Reduction of Nitro Group (e.g., SnCl2/HCl)3. SnCl2, HCl 2-Ethylbenzofuran-6-amine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Ethylbenzofuran-6-amine.

Analytical Characterization
The unambiguous identification and purity assessment of the synthesized 2-Ethylbenzofuran-
6-amine would rely on a combination of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be expected to show

characteristic signals for the ethyl group (a triplet and a quartet), distinct aromatic protons

with splitting patterns indicative of their positions on the benzofuran ring, and a broad singlet

for the amine protons. ¹³C NMR would provide signals for each unique carbon atom in the

molecule, confirming the overall carbon skeleton.[6]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to

determine the exact molecular weight, confirming the elemental composition. The

fragmentation pattern observed in the mass spectrum could provide further structural

information.[7]

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands

for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500

cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and the C-O-C stretching of the

furan ring.[6]

Chromatographic Methods: Thin-layer chromatography (TLC) would be used to monitor the

progress of the reaction, while high-performance liquid chromatography (HPLC) would be

employed to determine the purity of the final product.

Potential Applications in Drug Discovery and
Development
The unique structural features of 2-Ethylbenzofuran-6-amine make it a compelling candidate

for investigation in several therapeutic areas. The benzofuran core is a well-established

pharmacophore, and the strategic placement of the ethyl and amino groups could lead to novel

biological activities.[2]

Anticancer Agents: Numerous benzofuran derivatives have demonstrated significant

anticancer activity.[8][9] The 6-amino group could enhance interactions with key enzymes or

receptors involved in cancer cell proliferation.

Neurodegenerative Diseases: As seen with related aminobenzofurans, this compound could

be explored for its potential to inhibit enzymes like acetylcholinesterase or to modulate

pathways implicated in Alzheimer's disease.[4]

Antimicrobial Agents: The benzofuran scaffold is also present in compounds with

antibacterial and antifungal properties.[10] 2-Ethylbenzofuran-6-amine could be screened

against a panel of pathogenic microbes.

The development of such a novel compound would typically follow a structured workflow within

a drug discovery program.
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Synthesis of 2-Ethylbenzofuran-6-amine

Purification and Characterization

In Vitro Biological Screening (e.g., enzyme assays, cell-based assays)

Hit Identification

Lead Optimization (SAR studies)

Preclinical Studies (in vivo efficacy and toxicology)

Clinical Trials

Click to download full resolution via product page

Caption: A typical drug discovery workflow for a novel compound.

Hypothetical Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of 2-
Ethylbenzofuran-6-amine, based on established chemical principles.

Synthesis of 2-Ethyl-6-nitrobenzofuran
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To a solution of 4-nitrophenol (1 equiv.) in acetone, add anhydrous potassium carbonate (2.5

equiv.).

Stir the mixture at room temperature for 30 minutes.

Add 1-bromobut-2-yne (1.2 equiv.) dropwise to the reaction mixture.

Reflux the mixture for 12-16 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.

Concentrate the filtrate under reduced pressure to obtain the crude O-alkynylated

intermediate.

Dissolve the crude intermediate in a high-boiling point solvent such as N,N-diethylaniline.

Heat the solution to reflux (approximately 215-220 °C) for 4-6 hours to induce thermal

cyclization.

Monitor the formation of the benzofuran product by TLC.

Upon completion, cool the reaction mixture and purify the product by column

chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-ethyl-6-

nitrobenzofuran.

Synthesis of 2-Ethylbenzofuran-6-amine
Dissolve 2-ethyl-6-nitrobenzofuran (1 equiv.) in ethanol.

Add tin(II) chloride dihydrate (5 equiv.) to the solution.

Add concentrated hydrochloric acid dropwise while stirring.

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reduction of the nitro group

by TLC.
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After the reaction is complete, cool the mixture to room temperature and carefully neutralize

it with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 2-
Ethylbenzofuran-6-amine.

Characterization Protocol
NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher

spectrometer.[6]

Mass Spectrometry: Analyze the sample using an ESI-HRMS instrument to obtain the exact

mass and confirm the molecular formula.

IR Spectroscopy: Obtain the IR spectrum of the compound as a thin film or KBr pellet to

identify the key functional groups.

Conclusion and Future Perspectives
While 2-Ethylbenzofuran-6-amine may not yet be a commercially available compound with a

designated CAS number, its rational design based on the privileged benzofuran scaffold

presents a compelling case for its synthesis and biological evaluation. This technical guide has

provided a comprehensive framework, from plausible synthetic strategies and detailed

characterization methods to the exploration of its potential therapeutic applications. The

methodologies and insights presented herein are grounded in established chemical literature

and are intended to empower researchers to pursue the synthesis of this and related novel

benzofuran derivatives. Future work should focus on the practical execution of the proposed

syntheses, followed by a thorough investigation of the compound's biological activity profile.

The exploration of structure-activity relationships through the synthesis of a library of analogs

will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Understanding 2-Ethylbenzofuran: A Key Compound in Pharmaceutical Chemistry-ZCPC
[en.zcpc.net]

2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC
Publishing) [pubs.rsc.org]

3. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-
glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of
Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation
strategy - PMC [pmc.ncbi.nlm.nih.gov]

7. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of
6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular
ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC
Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to
2022 - PMC [pmc.ncbi.nlm.nih.gov]

10. eurekaselect.com [eurekaselect.com]

To cite this document: BenchChem. [Foreword: Navigating the Frontier of Benzofuran
Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2405383#cas-number-for-2-ethylbenzofuran-6-
amine]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b2405383?utm_src=pdf-custom-synthesis
https://en.zcpc.net/News_details_1/1917796271939981312.html
https://en.zcpc.net/News_details_1/1917796271939981312.html
https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04917g
https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra04917g
https://pubmed.ncbi.nlm.nih.gov/27810590/
https://pubmed.ncbi.nlm.nih.gov/27810590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9395670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9395670/
https://www.researchgate.net/publication/265515022_Reactivity_of_Benzofuran_Derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC12013472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12013472/
https://pubmed.ncbi.nlm.nih.gov/17370279/
https://pubmed.ncbi.nlm.nih.gov/17370279/
https://pubmed.ncbi.nlm.nih.gov/17370279/
https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra04917g
https://pubs.rsc.org/en/content/articlehtml/2019/ra/c9ra04917g
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537293/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10537293/
https://www.eurekaselect.com/node/118238/4
https://www.benchchem.com/product/b2405383#cas-number-for-2-ethylbenzofuran-6-amine
https://www.benchchem.com/product/b2405383#cas-number-for-2-ethylbenzofuran-6-amine
https://www.benchchem.com/product/b2405383#cas-number-for-2-ethylbenzofuran-6-amine
https://www.benchchem.com/product/b2405383#cas-number-for-2-ethylbenzofuran-6-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2405383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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